molecular formula C20H30O B082714 Retinol CAS No. 11103-57-4

Retinol

Cat. No. B082714
CAS RN: 11103-57-4
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Description

Retinol, also known as vitamin A1, is a fat-soluble vitamin that is found in food and used as a dietary supplement . It is needed for vision, cellular development, maintenance of skin and mucous membranes, immune function, and reproductive development . It is used to treat and prevent vitamin A deficiency, especially that which results in xerophthalmia . As an ingredient in skin-care products, it is used to reduce wrinkles and other effects of skin aging .


Molecular Structure Analysis

Retinol is a form of vitamin A that’s suitable for the skin . It belongs to a group of vitamin A derivatives, known as retinoids . Some retinoids, including low-strength retinol, can be bought over the counter (OTC), without a doctor’s prescription .


Chemical Reactions Analysis

Retinoic acid (RA) is a vital metabolite derived from vitamin A. RA plays a prominent role during development, which helps in embryological advancement and cellular differentiation . Mechanistically, RA binds to its definite nuclear receptors including the retinoic acid receptor and retinoid X receptor, thus triggering gene transcription and further consequences in gene regulation .


Physical And Chemical Properties Analysis

Retinol is a crystalline yellow-orange solid at room temperature with melting and boiling points of 62-64 °C and 137-138 °C respectively . It is soluble in most organic solvents and in fats and mineral oils . It is practically insoluble in water .

Scientific Research Applications

  • Topical Anti-Aging Application : A study by Randhawa et al. (2015) demonstrated that 0.1% stabilized retinol significantly improved photodamaged skin over a one-year treatment, reducing crow's feet fine lines and mottled pigmentation. Histological data confirmed increased expression of type I procollagen, hyaluronan, and Ki67 (Randhawa et al., 2015).

  • Photostable Retinol Derivative for Skin Treatment : A newly synthesized photostable retinol derivative (retinyl N-formyl aspartamate) showed significant improvement in photodamaged skin compared to a placebo without severe side effects, as per the study by Min-Suk Lee et al. (2006) (Lee et al., 2006).

  • Molecular to Clinical Antiaging Action : Bellemère et al. (2009) found that a low dose (0.1%) of retinol promoted keratinocyte proliferation both ex vivo and in vivo, induced epidermal thickening, and alleviated skin aging signs without significant adverse reactions (Bellemère et al., 2009).

  • Retinol's Role in Circulating Retinol Levels : A genome-wide association study by Mondul et al. (2011) identified two single-nucleotide polymorphisms associated with circulating retinol levels, providing insights into the role of retinol in various diseases including cancer (Mondul et al., 2011).

  • Encapsulation for Topical Delivery : Shields et al. (2018) developed silicone particles for encapsulation and controlled release of retinol, offering enhanced protection and release control, which could be beneficial for topical skin treatments (Shields et al., 2018).

  • Retinoids in Cosmeceuticals : Sorg et al. (2006) discussed the use of retinol and retinyl esters in cosmeceuticals for renewing epidermal cells, acting as UV filters, and improving skin aging and photoaging (Sorg et al., 2006).

  • Catalase Activity and Antioxidant Effects : Gelain et al. (2008) showed that retinol treatment increased catalase activity in Sertoli cells, suggesting its potential as an antioxidant, although the study also indicated some deleterious effects (Gelain et al., 2008).

  • Retinoid Pathway in Cancer Therapeutics : Bushue and Wan (2010) reviewed the function of retinoids in cancer treatment and prevention, highlighting their role in development, differentiation, proliferation, and apoptosis (Bushue & Wan, 2010).

  • Vitamin A/Retinol in Stem Cell Pluripotency : Khillan (2014) discussed the critical role of retinol in supporting the self-renewal of various stem cells by activating endogenous mechanisms in a retinoic acid-independent way (Khillan, 2014).

  • Comparative Study of Retinol Serums for Anti-Aging : Zasada et al. (2020) conducted a study comparing 0.3% and 0.5% retinol serums, showing significant clinical benefits in skin rejuvenation, elasticity, and moisture (Zasada et al., 2020).

Safety And Hazards

Retinol is safe for most skin types, but it can cause side effects if not used properly . These side effects can include redness, burning, irritation, increased sensitivity to sunlight, and dry or flaking skin . High doses may cause enlargement of the liver, dry skin, and hypervitaminosis A . High doses during pregnancy may harm the fetus .

Future Directions

Retinol has been investigated extensively for its use in cancer prevention and treatment . Success has been achieved with its use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer .

Relevant Papers

Several papers have been published on the topic of Retinol. For instance, a paper titled “Genetic influences on circulating retinol and its relationship to human health” discusses the genetics of circulating retinol . Another paper titled “Controlled Release of Retinol in Cationic Co-Polymeric Nanoparticles for Topical Application” discusses the encapsulation of retinol for topical application . A third paper titled “A long term study of the difference in efficacy and effect rate of …” discusses the efficacy and rate of effect of different concentrations of retinol .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
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InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
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InChI Key

FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
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Molecular Formula

C20H30O
Record name VITAMIN A
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DSSTOX Substance ID

DTXSID3023556
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Molecular Weight

286.5 g/mol
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Physical Description

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid
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Boiling Point

279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg
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Solubility

Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene
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Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer.
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Product Name

Retinol

Color/Form

Solvated crystals from polar solvents, such as methanol or ethyl formate

CAS RN

11103-57-4, 68-26-8
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Melting Point

144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinol
Reactant of Route 2
Retinol
Reactant of Route 3
Retinol
Reactant of Route 4
Retinol
Reactant of Route 5
Retinol
Reactant of Route 6
Retinol

Citations

For This Compound
327,000
Citations
M Lidén, U Eriksson - Journal of Biological Chemistry, 2006 - ASBMB
… Retinol is oxidized once to generate retinal and twice to … -trans-or-cis-retinol dehydrogenase (RDH) activities have been … However, whether all of these enzymes truly function as retinol …
Number of citations: 124 www.jbc.org
RO Parker, RK Crouch - Experimental eye research, 2010 - Elsevier
… to all-trans retinol by RDHs, and after all-trans retinol is transferred to the RPE and converted to 11-cis retinol, an oxidation reaction carried out by RDHs converts 11-cis retinol to 11-cis …
Number of citations: 181 www.sciencedirect.com
K Michaëlsson, H Lithell, B Vessby… - New England Journal …, 2003 - Mass Medical Soc
… serum retinol. Multivariate analysis of the risk of fracture in the highest quintile for serum retinol … The risk of fracture was further increased within the highest quintile for serum retinol. Men …
Number of citations: 500 www.nejm.org
DWS Goodman - Annals of the New York Academy of Sciences, 1980 - europepmc.org
Vitamin A is mobilized from liver stores and transported in plasma in the form of the lipid alcohol retinol, bound to a specific transport protein, retinol-binding protein (RBP). A great deal …
Number of citations: 149 europepmc.org
U Cogan, M KOPELMAN, S MOKADY… - European journal of …, 1976 - Wiley Online Library
… Yet, no quantitative evaluation of the binding affinity of retinol and its analogues to retinol … affinity of retinol, retinoic acid retinyl esters to human-retinol and chickenretinol binding proteins…
Number of citations: 496 febs.onlinelibrary.wiley.com
DWS Goodman - The retinoids, 1984 - Elsevier
Publisher Summary This chapter focuses on the plasma retinol-binding protein (RBP) and describes the structure and chemistry, biochemistry, and metabolism of RBP. Vitamin A is …
Number of citations: 483 www.sciencedirect.com
ME Newcomer, TA Jones, J Aqvist, J Sundelin… - The EMBO …, 1984 - embopress.org
… The complex of retinol with its carrier protein, retinol-binding protein (RBP) has been … core that completely encapsulates the retinol molecule. The retinol molecule les along the axis of …
Number of citations: 520 www.embopress.org
R Kafi, HSR Kwak, WE Schumacher, S Cho… - Archives of …, 2007 - jamanetwork.com
… retinol induces type I procollagen protein in chronologically aged skin. Baseline and 24 weeks after retinol- … P = .049 for retinol vs control in the difference of percentage of area staining …
Number of citations: 322 jamanetwork.com
S De Pee, O Dary - The Journal of nutrition, 2002 - academic.oup.com
… retinol … retinol concentration, it can be used to determine whether VAD is a public health problem in those populations for which the relationship between serum concentrations of retinol …
Number of citations: 332 academic.oup.com
J Janke, S Engeli, M Boschmann, F Adams… - Diabetes, 2006 - Am Diabetes Assoc
Studies in mice suggest that adipocytes serve as glucose sensors and regulate systemic glucose metabolism through release of serum retinol-binding protein 4 (RBP4). This model has …
Number of citations: 460 diabetesjournals.org

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